8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid
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Overview
Description
8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be separated and purified.
Industrial Production Methods
Industrial production of this compound may leverage flow chemistry techniques to improve efficiency and scalability. Flow chemistry allows for the continuous synthesis of trisubstituted isoxazoles through telescoping multistep processes, reducing the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and heat shock protein 90 (Hsp90), leading to antiproliferative effects in cancer cells . The compound’s trifluoromethyl group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine: Known for its Hsp90 and HDAC6 inhibitory activity.
3,5-Disubstituted Isoxazoles: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness
8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid stands out due to its unique trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C13H8F3NO3S |
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Molecular Weight |
315.27 g/mol |
IUPAC Name |
8-(trifluoromethyl)-4,5-dihydro-[1]benzothiepino[4,5-d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3S/c14-13(15,16)6-1-2-7-9(5-6)21-4-3-8-10(12(18)19)17-20-11(7)8/h1-2,5H,3-4H2,(H,18,19) |
InChI Key |
LLAHNHYQNYZXID-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C=CC(=C2)C(F)(F)F)C3=C1C(=NO3)C(=O)O |
Origin of Product |
United States |
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